molecular formula C14H16N2 B2376411 3-N,3-N-dimethyl-5-phenylbenzene-1,3-diamine CAS No. 1824133-13-2

3-N,3-N-dimethyl-5-phenylbenzene-1,3-diamine

Cat. No.: B2376411
CAS No.: 1824133-13-2
M. Wt: 212.296
InChI Key: CSFRAQYDTWJILJ-UHFFFAOYSA-N
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Description

3-N,3-N-dimethyl-5-phenylbenzene-1,3-diamine is an organic compound with a unique structure that includes two amine groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-N,3-N-dimethyl-5-phenylbenzene-1,3-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the alkylation of 5-phenylbenzene-1,3-diamine with dimethyl sulfate in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-N,3-N-dimethyl-5-phenylbenzene-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

3-N,3-N-dimethyl-5-phenylbenzene-1,3-diamine is utilized in various scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-N,3-N-dimethyl-5-phenylbenzene-1,3-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diaminobenzene: A simpler analogue with two amine groups attached to a benzene ring.

    3,3-Dimethylbenzidine: Another related compound with similar structural features.

Uniqueness

3-N,3-N-dimethyl-5-phenylbenzene-1,3-diamine is unique due to the presence of both dimethyl and phenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-N,3-N-dimethyl-5-phenylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-16(2)14-9-12(8-13(15)10-14)11-6-4-3-5-7-11/h3-10H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFRAQYDTWJILJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=C1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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